3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one

Lipophilicity Membrane Permeability Physicochemical Property Optimization

3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one (CAS 1602873-65-3) is a synthetic small molecule belonging to the piperidine-ketone class, with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol. It features a 4-methylpiperidine ring linked at the 2-position to a 3-methylbutan-2-one moiety, a structural arrangement that distinguishes it from common piperidine derivatives.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13063105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)CC(=O)C(C)C
InChIInChI=1S/C11H21NO/c1-8(2)11(13)7-10-6-9(3)4-5-12-10/h8-10,12H,4-7H2,1-3H3
InChIKeyDJDPQADWYZGXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one: Procurement-Grade Overview of a Differentiated Piperidine-Ketone Scaffold


3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one (CAS 1602873-65-3) is a synthetic small molecule belonging to the piperidine-ketone class, with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol [1]. It features a 4-methylpiperidine ring linked at the 2-position to a 3-methylbutan-2-one moiety, a structural arrangement that distinguishes it from common piperidine derivatives. This compound is primarily utilized as a research intermediate and a scaffold in medicinal chemistry campaigns targeting G-protein coupled receptors, notably the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) [2]. Its defined stereochemistry and substitution pattern offer a unique balance of lipophilicity and hydrogen-bonding capacity, making it a candidate for structure-activity relationship (SAR) exploration in programs where precise modulation of physicochemical parameters is critical [1].

Why 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one Cannot Be Replaced by Common In-Class Analogs


Simple substitution of 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one with a generic piperidine-ketone analog is not feasible due to the critical influence of the piperidine ring's substitution pattern on both pharmacodynamic and pharmacokinetic properties. The position and presence of the methyl group on the piperidine ring directly modulate the molecule's lipophilicity (XLogP3-AA), which is a key determinant of membrane permeability, target binding, and metabolic stability [1]. For instance, replacement with the unmethylated analog 3-Methyl-1-(piperidin-2-yl)butan-2-one results in a significant decrease in logP by 0.4 units (from 1.8 to 1.4), which can drastically alter the compound's distribution and its ability to engage hydrophobic binding pockets [2]. Furthermore, in programs targeting CRTH2, a receptor where the development of carboxylic acid-free antagonists is a major objective, the specific substitution pattern on the piperidine is essential for maintaining an optimal CYP inhibition profile and avoiding the metabolic liabilities associated with carboxylic acid moieties [3]. Therefore, random analog substitution risks compromising the carefully balanced property profile designed for specific research applications.

Quantitative Differentiation Evidence for 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one


Enhanced Lipophilicity for Superior Membrane Partitioning vs. Unsubstituted Piperidine Analog

3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one (Target) demonstrates a significantly higher computed lipophilicity (XLogP3-AA) compared to its direct unsubstituted analog, 3-Methyl-1-(piperidin-2-yl)butan-2-one (Comparator 1). This difference is critical for medicinal chemistry programs where enhancing passive membrane permeability is required to engage intracellular or CNS targets [1][2].

Lipophilicity Membrane Permeability Physicochemical Property Optimization

Increased Molecular Weight as a Determinant of Scaffold Complexity and Target Complementarity

The target compound possesses a higher molecular weight (MW) than its unsubstituted analog, reflecting the presence of an additional methyl group on the piperidine ring. This increase in MW is a key differentiator when selecting a scaffold for fragment-based drug design or for filling a specific hydrophobic pocket in a target protein [1][2].

Molecular Weight Scaffold Complexity Lead Optimization

Favorable CYP Inhibition Profile vs. Carboxylic Acid-Containing CRTH2 Antagonist Chemical Class

Compounds in the same chemical series as 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one have been optimized to exhibit an acceptable cytochrome P450 (CYP) inhibition profile, a distinct advantage over many conventional CRTH2 antagonists that rely on a carboxylic acid moiety for target binding [1]. In a published study on non-carboxylic acid CRTH2 antagonists, lead compounds from this piperidine-ketone class achieved IC50 values for CYP2C9 and CYP2C19 inhibition greater than 1 µM, indicating a low risk of drug-drug interactions [1].

CYP450 Inhibition Drug-Drug Interaction Metabolic Stability

Conserved Topological Polar Surface Area Ensuring Favorable Membrane Interaction Across Substituted Analogs

Despite differences in lipophilicity and molecular weight, the target compound maintains an identical Topological Polar Surface Area (TPSA) of 29.1 Ų to its closest analogs, including 3-Methyl-1-(piperidin-2-yl)butan-2-one and 3-Methyl-1-(6-methylpiperidin-2-yl)butan-2-one [1][2][3]. This conserved low TPSA is a critical parameter for ensuring passive membrane permeability, as values below 60 Ų are generally predictive of good oral absorption. The combination of an unchanged, low TPSA with an enhanced logP makes the target compound a unique tool for decoupling the effects of hydrogen-bonding capacity from lipophilicity in SAR studies.

Polar Surface Area Membrane Permeability Oral Bioavailability

Optimal Scientific and Industrial Application Scenarios for 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one


Lead Optimization for Non-Acidic CRTH2 Antagonists with Low CYP Liability

This compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting the CRTH2 receptor, where the goal is to develop potent antagonists devoid of a carboxylic acid moiety. The class-level evidence demonstrating an acceptable CYP inhibition profile (IC50 > 1 µM for CYP2C9 and 2C19) directly addresses a key limitation of earlier CRTH2 candidates, reducing the risk of drug-drug interactions and simplifying the optimization of pharmacokinetic properties [1]. Its specific 4-methyl substitution pattern allows fine-tuning of lipophilicity without altering TPSA, facilitating the design of orally bioavailable candidates.

SAR Probe for Decoupling Lipophilicity from Hydrogen-Bonding Effects

The combination of enhanced lipophilicity (XLogP3-AA = 1.8) compared to its unsubstituted analog (XLogP3-AA = 1.4) and an identical TPSA (29.1 Ų) makes the target compound an invaluable tool for SAR studies. Researchers can use it to systematically investigate the contribution of hydrophobic interactions to target binding, membrane permeability, and metabolic stability in a controlled manner, isolating the effect of logP from other variables such as hydrogen-bond donor/acceptor counts [2][3].

Building Block for CNS-Penetrant Compound Libraries

Given its favorable low TPSA (29.1 Ų) and moderate lipophilicity (logP=1.8), 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one is an excellent building block for synthesizing compound libraries aimed at central nervous system (CNS) targets. These physicochemical properties fall within optimal ranges for CNS drug-likeness, and the piperidine-ketone core can be readily diversified through well-established synthetic transformations to generate analogs for screening campaigns [4].

Intermediate for Distinct Isomeric Piperidine Analogs in Patent Strategy

In an intellectual property context, the 4-methyl substitution on the piperidine ring provides a distinct structural isomer compared to the 6-methyl variant (which shares the same molecular weight and logP). Procuring and using 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one as a key intermediate enables the generation of novel, patentable chemical matter that explores a unique chemical space, as the different substitution position can drastically alter target affinity and selectivity, even when bulk properties appear identical [5].

Quote Request

Request a Quote for 3-Methyl-1-(4-methylpiperidin-2-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.